molecular formula C20H26N2O3 B12429378 Estrone-N-O-C1-amido

Estrone-N-O-C1-amido

Cat. No.: B12429378
M. Wt: 342.4 g/mol
InChI Key: BRIUPFOIZXODON-OHXOXDMJSA-N
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Description

This compound specifically binds to estrogen receptor α (ERα) and forms a complex with the cIAP1 ligand Bestatin through a linker, leading to the creation of SNIPER . Estrone-N-O-C1-amido is primarily used for research purposes and has significant implications in the field of estrogen receptor studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estrone-N-O-C1-amido involves the derivation from Estrone. The process typically includes the following steps:

Industrial Production Methods

The industrial production of this compound is not extensively documented, but it generally follows the principles of large-scale organic synthesis. The process involves:

    Batch Processing: Utilizing large reactors to carry out the aromatization and linker attachment reactions.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Estrone-N-O-C1-amido undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Estrone-N-O-C1-amido is unique in its specific binding to ERα and its ability to form a complex with the cIAP1 ligand Bestatin. Similar compounds include:

This compound stands out due to its specific applications in research and its unique mechanism of action involving the formation of SNIPER complexes .

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide

InChI

InChI=1S/C20H26N2O3/c1-20-9-8-15-14-5-3-13(23)10-12(14)2-4-16(15)17(20)6-7-18(20)22-25-11-19(21)24/h3,5,10,15-17,23H,2,4,6-9,11H2,1H3,(H2,21,24)/b22-18+/t15-,16-,17+,20+/m1/s1

InChI Key

BRIUPFOIZXODON-OHXOXDMJSA-N

Isomeric SMILES

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\OCC(=O)N)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2=NOCC(=O)N)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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